molecular formula C40H64O11 B1234593 3'-O-Decarbamoylirumamycin CAS No. 99486-52-9

3'-O-Decarbamoylirumamycin

Cat. No.: B1234593
CAS No.: 99486-52-9
M. Wt: 720.9 g/mol
InChI Key: AROPDQZOMIITCK-YASSZHNESA-N
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Description

The compound 3'-O-Decarbamoylirumamycin is a complex organic molecule with a unique structure It contains multiple functional groups, including hydroxyl groups, oxirane rings, and a dioxabicyclo structure

Scientific Research Applications

The compound 3'-O-Decarbamoylirumamycin has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a tool to investigate enzyme mechanisms.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-O-Decarbamoylirumamycin involves multiple steps, including the formation of the oxirane ring and the dioxabicyclo structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound 3'-O-Decarbamoylirumamycin can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents such as thionyl chloride or phosphorus tribromide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxirane ring can produce diols. Substitution reactions can result in the formation of halogenated or alkylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3'-O-Decarbamoylirumamycin involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and oxirane rings can form hydrogen bonds and covalent bonds with target proteins or enzymes, modulating their activity. The dioxabicyclo structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

CAS No.

99486-52-9

Molecular Formula

C40H64O11

Molecular Weight

720.9 g/mol

IUPAC Name

(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one

InChI

InChI=1S/C40H64O11/c1-10-31(42)39(9)38(51-39)26(6)19-25(5)37-27(7)34(44)22(2)15-16-29(48-33-20-30(41)35(45)28(8)47-33)14-12-11-13-23(3)36-24(4)17-18-40(46,50-36)21-32(43)49-37/h13,15-17,22,25-30,33-38,41,44-46H,10-12,14,18-21H2,1-9H3/b16-15+,23-13+

InChI Key

AROPDQZOMIITCK-YASSZHNESA-N

Isomeric SMILES

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C\C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)O)C)O)C)C

SMILES

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)O)C)O)C)C

Canonical SMILES

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)O)C)O)C)C

Synonyms

3'-O-decarbamoylirumamycin
decarbamoylirumamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-O-Decarbamoylirumamycin
Reactant of Route 2
3'-O-Decarbamoylirumamycin
Reactant of Route 3
3'-O-Decarbamoylirumamycin
Reactant of Route 4
3'-O-Decarbamoylirumamycin
Reactant of Route 5
3'-O-Decarbamoylirumamycin
Reactant of Route 6
3'-O-Decarbamoylirumamycin

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